

Application Notes and Protocols: NYX-2925 Electrophysiology Recording

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Compound of Interest		
Compound Name:	NYX-2925	
Cat. No.:	B10821466	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

NYX-2925 is a novel, orally active, small-molecule modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2] It functions as a co-agonist at the NMDAR, specifically acting to partially activate the receptor at low concentrations of endogenous co-agonists like glycine and D-serine.[3][4] This modulation enhances synaptic plasticity, a fundamental process for learning and memory.[1][5] Preclinical studies have demonstrated that NYX-2925 facilitates NMDAR-dependent long-term potentiation (LTP) and reduces long-term depression (LTD), suggesting its therapeutic potential in neurological and psychiatric disorders characterized by dysfunctional NMDAR-mediated signaling.[1]

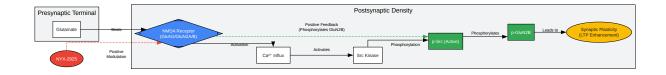
These application notes provide a detailed protocol for investigating the effects of **NYX-2925** on synaptic transmission and plasticity using ex vivo brain slice electrophysiology. The described methodologies are based on standard practices and published findings related to **NYX-2925**.

Mechanism of Action: NMDAR Modulation and Src Kinase Pathway

NYX-2925 enhances NMDAR function, leading to downstream effects on synaptic strength. In the context of neuropathic pain, it has been shown to act centrally in the medial prefrontal cortex (mPFC).[2][6] The proposed mechanism involves the activation of Src kinase, a downstream effector of NMDAR signaling.[6] In chronic pain states, Src-mediated NMDAR



signaling is dampened in the mPFC. **NYX-2925** appears to restore this signaling by promoting the phosphorylation of GluN2A and GluN2B subunits of the NMDAR in a Src-dependent manner, leading to the alleviation of pain.[6]



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Proposed signaling pathway of NYX-2925 in the medial prefrontal cortex.[6]

Quantitative Data Summary

The following tables summarize the reported effects of **NYX-2925** on NMDAR currents and synaptic plasticity from preclinical studies.

Table 1: Effect of NYX-2925 on NMDAR-Mediated Excitatory Postsynaptic Currents (EPSCs)

Brain Region	Neuron Type	NYX-2925 Concentration	Effect on NMDAR Current	Reference
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| Hippocampus | CA1 Pyramidal | 0.1 - 0.5 μM | Enhanced |[1] |

Table 2: Effect of NYX-2925 on Long-Term Potentiation (LTP) and Long-Term Depression (LTD)



Brain Region	Synaptic Pathway	NYX-2925 Concentration	Effect on Plasticity	Reference
Hippocampus	Schaffer Collateral-CA1	0.5 μΜ	Enhanced LTP Magnitude	[1]
Hippocampus	Schaffer Collateral-CA1	5 μΜ	Decreased LTD Magnitude	[1]

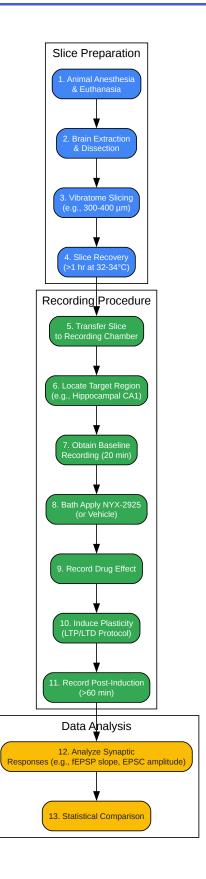
| Medial Prefrontal Cortex | Layer II/III to Layer IV | 0.1 and 0.5 μ M | Enhanced LTP Magnitude | [1] |

Experimental Protocol: Ex Vivo Brain Slice Electrophysiology

This protocol provides a representative method for whole-cell patch-clamp and field potential recordings to assess the impact of **NYX-2925** on synaptic function.

Experimental Workflow





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General workflow for an ex vivo electrophysiology experiment to test NYX-2925.



Materials and Reagents

- Animals: Sprague-Dawley rats or C57BL/6 mice.
- Dissection Tools: Standard surgical scissors, forceps, scalpel.
- Equipment: Vibratome, peristaltic pump, recording chamber (submerged or interface type), microscope with DIC optics, micromanipulators, amplifier (e.g., MultiClamp 700B), digitizer (e.g., Digidata 1550), computer with acquisition software (e.g., pCLAMP).
- Electrodes: Borosilicate glass capillaries, stimulating electrode (e.g., concentric bipolar).
- Chemicals: **NYX-2925**, sucrose, NaCl, KCl, NaH₂PO₄, NaHCO₃, glucose, MgSO₄, CaCl₂, kynurenic acid, picrotoxin.
- Gases: Carbogen gas (95% O₂ / 5% CO₂).

Solutions

- Sucrose-based Cutting Solution (ice-cold, carbogenated):
 - o 210 mM Sucrose
 - 2.5 mM KCl
 - 1.25 mM NaH₂PO₄
 - o 25 mM NaHCO₃
 - 10 mM Glucose
 - 0.5 mM CaCl₂
 - 7 mM MgCl₂
- Artificial Cerebrospinal Fluid (aCSF) (carbogenated):
 - o 124 mM NaCl



- 2.5 mM KCl
- 1.25 mM NaH₂PO₄
- 25 mM NaHCO₃
- 10 mM Glucose
- 2 mM CaCl₂
- o 1 mM MgSO₄
- Internal Solution for Whole-Cell Recording (example):
 - 135 mM K-gluconate
 - 10 mM HEPES
 - 10 mM Na-phosphocreatine
 - 4 mM Mg-ATP
 - 0.3 mM Na-GTP
 - pH adjusted to 7.3 with KOH

Detailed Protocol

Step 1: Brain Slice Preparation

- Anesthetize the animal according to approved institutional protocols.
- Rapidly decapitate and extract the brain, placing it immediately into ice-cold, carbogenated sucrose-based cutting solution.
- Dissect the region of interest (e.g., hippocampus or mPFC).
- Mount the brain tissue onto the vibratome stage.



- Cut coronal or sagittal slices (300-400 µm thickness) in the ice-cold sucrose solution.
- Transfer slices to a holding chamber containing carbogenated aCSF at 32-34°C for at least 1 hour to recover.

Step 2: Electrophysiological Recording

- Transfer a single slice to the recording chamber, which is continuously perfused (~2 mL/min) with carbogenated aCSF at 28-30°C.
- For Field Recordings (LTP/LTD):
 - Place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 recordings).
 - Place a recording electrode filled with aCSF into the dendritic layer (e.g., stratum radiatum of CA1).
 - Establish a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs)
 for at least 20 minutes by stimulating at a low frequency (e.g., 0.05 Hz).
- For Whole-Cell Recordings (NMDA Currents):
 - Visually identify a target neuron (e.g., CA1 pyramidal neuron) using DIC optics.
 - \circ Approach the neuron with a patch pipette (3-5 M Ω resistance) filled with internal solution.
 - Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.
 - To isolate NMDA currents, clamp the cell at +40 mV in the presence of an AMPA receptor antagonist (e.g., NBQX) and a GABA-A receptor antagonist (e.g., picrotoxin) in Mg²⁺-free aCSF.

Step 3: Application of NYX-2925

• After obtaining a stable baseline, switch the perfusion to aCSF containing the desired concentration of NYX-2925 (e.g., 0.1 μ M to 5 μ M).[1] A vehicle control (aCSF only) should be



run in parallel experiments.

 Record for at least 20-30 minutes to allow the drug to equilibrate and to observe its effect on baseline synaptic transmission.

Step 4: Induction of Synaptic Plasticity (for field recordings)

- For LTP: Apply a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds.
- For LTD: Apply a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.
- Following the induction protocol, continue recording for at least 60 minutes to monitor the expression of LTP or LTD.

Step 5: Data Analysis

- Field Recordings: Measure the initial slope of the fEPSP. Normalize the slope values to the average of the pre-drug/pre-induction baseline period. Compare the magnitude of potentiation or depression between the NYX-2925 and vehicle control groups.
- Whole-Cell Recordings: Measure the peak amplitude of the isolated NMDA receptormediated EPSC before and after the application of NYX-2925.

Conclusion

This protocol outlines a robust framework for characterizing the electrophysiological effects of **NYX-2925** on NMDAR function and synaptic plasticity. By following these methodologies, researchers can effectively evaluate the modulatory properties of **NYX-2925** and similar compounds, contributing to the understanding of their therapeutic potential for a range of central nervous system disorders.[1][2] Although **NYX-2925** did not meet its primary endpoint in a Phase IIb trial for painful diabetic peripheral neuropathy, its mechanism of action continues to be of interest for other conditions like fibromyalgia where abnormal central pain processing is a key feature.[7][8]







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